N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-4-12-11(3-1)15-13(17-12)14-7-5-10-6-8-16-9-10/h1-4,6,8-9H,5,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESXYHUMVBEFQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine typically involves the condensation of 2-aminobenzoxazole with 3-furylacetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated or nitro-substituted benzoxazole derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Heterocyclic Compounds
N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it versatile for developing new materials and pharmaceuticals.
Reactions and Mechanisms
The compound can undergo several types of reactions:
- Oxidation : The furan ring can be oxidized to form furanones.
- Reduction : The benzoxazole ring can be reduced to yield benzoxazoline derivatives.
- Substitution : Electrophilic substitution can introduce functional groups on the benzoxazole ring.
These reactions are often facilitated by reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimal inhibitory concentrations (MIC) for several strains are summarized in Table 1:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Bacillus subtilis | 30 |
| Pseudomonas aeruginosa | 40 |
These results suggest its potential as a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific molecular targets. The furan and benzoxazole rings enhance binding affinity to these targets via π-π stacking interactions and hydrogen bonding.
Medicinal Chemistry
This compound is explored as a candidate for drug development due to its ability to interact with biological targets effectively. Its unique structure allows it to potentially inhibit various enzymes or receptors involved in disease pathways.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models. For instance, one study demonstrated that derivatives of this compound showed promising results against resistant strains of bacteria and fungi, indicating its potential utility in treating infections caused by multidrug-resistant pathogens .
Industrial Applications
In the industrial sector, this compound is utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics and photonics .
Mechanism of Action
The mechanism by which N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The furan and benzoxazole rings can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets. Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Benzoxazole Family
a. N-[(2Z)-4-methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine
- Structure : Benzoxazole fused with a dihydroimidazole ring.
- Activity : Exhibits broad-spectrum antibacterial effects (e.g., zone of inhibition: 1.8–2.4 cm against S. aureus and E. coli) .
b. (3-Benzoxazol-2-yl-phenyl)-benzylidine-amine (2a)
- Structure : Benzoxazole linked to a phenylimine group.
- Synthesis: Prepared via Schiff base formation in ethanol/acetic acid .
- Comparison : Lacks the furan-ethyl substituent, which may reduce solubility in hydrophobic environments compared to the target compound.
c. N-{[2-(Methoxymethyl)phenyl]methyl}-1,3-benzoxazol-2-amine
- Structure : Benzoxazole with a methoxymethylphenyl substituent.
- Contrast : The methoxy group may confer higher polarity than the furan-ethyl group, altering pharmacokinetics.
Compounds with Furan-3-yl Ethyl Moieties
a. Isoleojaponin
- Structure: Features a 2-(furan-3-yl)ethyl group attached to a naphthalenone core .
- Stereochemical Complexity : Relative stereochemistry unresolved; biogenetic pathways suggest β-orientation for substituents .
- Relevance : Highlights the synthetic challenges of furan-ethyl derivatives compared to simpler benzoxazoles.
b. 7-Piperazinyl-quinolones with 2-(Furan-3-yl)ethyl Groups
Biological Activity
N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.
The synthesis of this compound typically involves the condensation of 2-aminobenzoxazole with 3-furylacetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common solvents used include ethanol or methanol, with sodium borohydride often serving as a reducing agent.
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for several bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Bacillus subtilis | 30 |
| Pseudomonas aeruginosa | 40 |
These results suggest that this compound is a promising candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 6.42 |
| A549 | 8.46 |
The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within cells. The furan and benzoxazole rings facilitate π–π stacking interactions and hydrogen bonding with enzymes or receptors, which may modulate their activity. This interaction can lead to:
- Inhibition of microbial growth : By disrupting bacterial cell wall synthesis or function.
- Induction of apoptosis in cancer cells : Through the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 1: Antimicrobial Efficacy
A study conducted on various substituted benzoxazole derivatives, including this compound, revealed that modifications on the benzoxazole ring significantly enhanced antibacterial activity. The presence of electron-withdrawing groups was found to improve efficacy against resistant strains .
Case Study 2: Anticancer Potential
In vitro studies on MCF-7 and A549 cell lines demonstrated that treatment with this compound resulted in increased apoptotic markers compared to untreated controls. Flow cytometry analysis showed a significant increase in early and late apoptotic cells following treatment .
Q & A
Basic: What synthetic methodologies are commonly employed for N-substituted 1,3-benzoxazol-2-amine derivatives?
Answer:
A widely used approach involves oxidative cyclodesulfurization of monothioureas derived from aminophenol derivatives. Key reagents include iodine (I₂), which offers advantages in cost and environmental impact compared to toxic alternatives like HgO or hypervalent iodine(III) reagents . For example:
- Reaction conditions : Reflux in ethanol (6–8 hours, 70–80°C) with I₂ (1.2 equiv) and NaOH (2.0 equiv).
- Yield optimization : Electron-donating substituents on the aryl ring improve yields (e.g., 78% for para-methoxy derivatives vs. 52% for nitro-substituted analogs) .
Table 1: Representative Yields for Substituent Effects
| Substituent (Position) | Yield (%) | Reaction Time (h) |
|---|---|---|
| -OCH₃ (para) | 78 | 6 |
| -NO₂ (para) | 52 | 8 |
| -Cl (meta) | 65 | 7 |
Advanced: How can computational modeling resolve contradictions in crystallographic data for benzoxazole derivatives?
Answer:
Discrepancies in crystallographic data (e.g., hydrogen bonding patterns or tautomeric forms) can be addressed via ab initio calculations and conformational analysis. For instance:
- Case Study : [(1,3-Benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine exhibited 12 possible conformers. Density Functional Theory (DFT) identified the most stable tautomer (ΔG = −4.3 kcal/mol), validated by X-ray diffraction .
- Software : SHELXL (for refinement) and Gaussian 09 (for energy minimization) are critical .
Basic: What spectroscopic techniques are essential for characterizing N-[2-(Furan-3-yl)ethyl]-1,3-benzoxazol-2-amine?
Answer:
- ¹H/¹³C NMR : Identify furan protons (δ 6.2–7.4 ppm) and benzoxazole carbons (C2 at ~160 ppm).
- FT-IR : Confirm NH stretching (3200–3400 cm⁻¹) and C=N/C-O bonds (1650–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 257.0924 for C₁₃H₁₂N₂O₂) .
Advanced: How do structural modifications influence the biological activity of benzoxazole derivatives?
Answer:
- Substituent Effects : Fluorine at the benzoxazole 4-position enhances antimicrobial activity (MIC = 8 µg/mL vs. S. aureus) by increasing electronegativity and membrane penetration .
- Furan Moiety : The furan-3-yl group in N-[2-(Furan-3-yl)ethyl] derivatives improves solubility in polar solvents (e.g., DMSO) but may reduce metabolic stability .
Table 2: Biological Activity Trends
| Modification | Target Activity | IC₅₀/EC₅₀ (µM) |
|---|---|---|
| 4-Fluoro substitution | Anticancer (HeLa cells) | 12.4 |
| Furan-3-yl ethyl chain | Antimicrobial (E. coli) | 18.7 |
Basic: What are the best practices for crystallographic refinement of benzoxazole derivatives?
Answer:
- Data Collection : Use high-resolution (≤1.0 Å) single-crystal X-ray data to resolve disorder in flexible substituents (e.g., furan-3-yl ethyl chains) .
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and ISOR restraints for thermal motion anisotropy .
Advanced: How to address low reproducibility in synthetic yields for benzoxazole derivatives?
Answer:
- Critical Variables :
- Oxygen sensitivity : Conduct reactions under nitrogen to prevent oxidation of thiol intermediates .
- Catalyst purity : Use freshly distilled I₂ to avoid iodide contamination, which stalls cyclization .
- Troubleshooting : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:4) and adjust NaOH stoichiometry if intermediates precipitate .
Basic: What in vitro assays are suitable for initial biological screening of benzoxazole derivatives?
Answer:
- Antimicrobial : Broth microdilution (CLSI M07-A10) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Anticancer : MTT assay on HeLa or MCF-7 cells (48-hour exposure, IC₅₀ calculation via nonlinear regression) .
Advanced: What strategies improve the selectivity of benzoxazole derivatives for kinase targets?
Answer:
- Molecular Docking : Use AutoDock Vina to prioritize compounds with hydrogen bonding to kinase hinge regions (e.g., p38α MAPK) .
- SAR Analysis : Introduce sulfonamide groups (e.g., N-(2-thienylethyl) analogs) to enhance ATP-binding pocket interactions, reducing off-target effects .
Basic: How to validate the purity of synthesized benzoxazole derivatives?
Answer:
- HPLC : C18 column (acetonitrile/water gradient, 220 nm detection); ≥95% purity required for pharmacological studies .
- Elemental Analysis : Deviation ≤0.4% for C/H/N/O confirms stoichiometry .
Advanced: What mechanistic insights explain contradictory cytotoxicity data in benzoxazole derivatives?
Answer:
- Reactive Oxygen Species (ROS) : Fluorinated derivatives may induce ROS-mediated apoptosis in cancer cells but show toxicity in normal cells at higher concentrations .
- Metabolic Stability : Poor microsomal stability (t₁/₂ < 30 min) in furan-containing analogs can lead to false negatives in cytotoxicity assays unless stabilized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
